Hop-21(22)-ene solution

Vue d'ensemble

Description

Hop-21(22)-ene is an organic compound that belongs to the class of terpenes, which are a large and diverse class of natural products found in plants, fungi, and bacteria. Hop-21(22)-ene is a monoterpene, meaning it is composed of two isoprene units, and is found in the essential oils of hops, which are used to flavor and preserve beer. It is also used in perfumery, cosmetics, and pharmaceuticals. In recent years, there has been an increasing interest in the potential of hop-21(22)-ene as a therapeutic agent due to its anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Phytochemical Investigations and Bioactivity Studies

Triterpenes in Maytenus robusta

The study on Maytenus robusta leaves led to the identification of various pentacyclic triterpenes including 3-oxo-21β-H-hop-22(29)-ene and 3β-hydroxy-21β-H-hop-22(29)-ene, among others. These compounds showed acetylcholinesterase inhibitory properties, which could have implications for neurodegenerative diseases treatment (G. Sousa et al., 2012).

Hopane-type Triterpenes and Their Bioactivities

Isolation from Cnidoscolus spinosus

Hopane-type triterpenes, including 3β-acetoxy-hop-22(29)-ene, were isolated from Cnidoscolus spinosus. These compounds displayed various bioactivities, such as anti-inflammatory effects and α-glucosidase inhibition, highlighting their potential for further pharmacological exploration (Fabiola A. López-Huerta et al., 2020).

Sedative Effects and Potential Applications

Non-Alcoholic Beer Study

The sedative effect of non-alcoholic beer containing hops was evaluated in healthy female nurses, demonstrating significant improvements in sleep quality. This study highlights the potential of hop components, particularly in non-alcoholic beverages, for promoting rest and relaxation (L. Franco et al., 2012).

Phytochemical Profiles and Potential Uses

Comprehensive Characterization of Hop Cones

An investigation into the morphological and phytochemical characteristics of hop cones over developmental stages revealed significant increases in terpenophenolics, correlating with glandular trichome development. This study provides a foundation for targeted metabolic profiling and quantitation of bioactive compounds in hops, applicable to other crops as well (A. Kavalier et al., 2011).

Mécanisme D'action

Target of Action

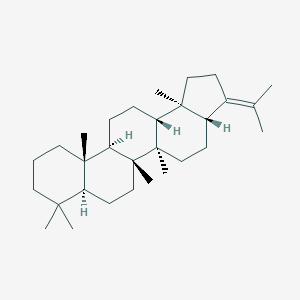

Hop-21-ene, also known as DTXSID80487234 or Hop-21(22)-ene solution, is a triterpene consisting of hopane having a C=C double bond at the 21-position It is known to be a metabolite of several bacterial species, including rhodopseudomonas palustris, geobacter metallireducens, geobacter sulfurreducens, and zymomonas mobilis .

Biochemical Pathways

For example, some triterpenes can inhibit enzymes, modulate receptors, or affect cell signaling pathways .

Result of Action

These effects can include changes in cell signaling, inhibition of enzyme activity, modulation of receptor function, and effects on cell growth and differentiation .

Propriétés

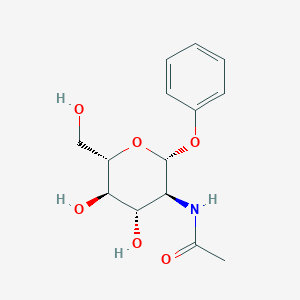

IUPAC Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFLMNNXKRPHN-DRTOFSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487234 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1615-92-5 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding hop-21-ene alongside other triterpenic hydrocarbons in Zymomonas mobilis?

A1: The presence of hop-21-ene along with a diverse array of other triterpenic hydrocarbons in the bacterium Zymomonas mobilis provides valuable insights into the behavior of bacterial squalene cyclases []. The co-occurrence of these compounds, some never before observed in bacteria, suggests that bacterial squalene cyclases may lack strict substrate specificity, leading to alternative cyclization pathways and the formation of diverse triterpene products. This finding highlights the complexity of triterpene biosynthesis in bacteria and suggests the potential for discovering novel triterpene structures with potential biological activities.

Q2: How does the presence of hop-21-ene in microbialites contribute to our understanding of these structures?

A2: Hopanoids, including hop-21-ene, serve as valuable biomarkers for microbial communities, especially in environments with high osmotic stress or low oxygen levels []. The identification of hop-21-ene and other hopanoids within actively accreting microbialites in Fayetteville Green Lake, New York, strengthens the link between these lipid biomarkers and microbial activity in such structures. Notably, the varying hopanoid composition at different depths within the microbialites suggests dynamic carbonate mineralization and dissolution processes driven by microbial activity []. This emphasizes the importance of hopanoids as indicators of biological influence on carbonate formation in these environments.

Q3: What is the significance of isolating hop-21-ene from the fern species Davallia mariesii?

A3: The isolation of hop-21-ene from Davallia mariesii, alongside other hopanoids and triterpenoid hydrocarbons, expands our understanding of the chemical diversity within ferns []. While hopanoids are typically associated with bacteria, their presence in certain plants, including ferns, raises questions about their potential roles in these organisms. Further research is needed to determine if hop-21-ene and related compounds in ferns contribute to specific physiological functions or ecological interactions.

Q4: What analytical techniques are commonly employed to identify and quantify hop-21-ene in biological samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a key analytical tool for identifying and quantifying hop-21-ene in complex biological matrices [, ]. This technique separates compounds based on their volatility and then utilizes mass spectrometry to provide structural information, allowing for the identification and quantification of hop-21-ene even within intricate mixtures of other lipids and hydrocarbons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.